N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-2-yl)acetamide
Description
BenchChem offers high-quality N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c1-21(18,19)16-11-4-5-12(16)8-10(7-11)15-14(17)9-13-3-2-6-20-13/h2-3,6,10-12H,4-5,7-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOSBFNJGOWKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound with potential therapeutic applications due to its unique structural characteristics. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Structural Characteristics
The compound features a bicyclic structure, specifically an 8-azabicyclo[3.2.1]octane framework, which is substituted at the nitrogen atom with a methylsulfonyl group and includes a thiophen-2-yl acetamide moiety. The molecular formula for this compound is with a molecular weight of approximately 287.36 g/mol.
Pharmacological Properties
Research indicates that the presence of the sulfonamide and amide functionalities significantly influences the biological activity of the compound. The following table summarizes key findings regarding its pharmacological effects:
| Activity | Description |
|---|---|
| Antimicrobial Activity | Exhibits significant activity against various bacterial strains, potentially useful in combating antibiotic resistance. |
| Neuropharmacological Effects | Demonstrates potential as a neuroprotective agent, possibly through modulation of neurotransmitter systems. |
| Anti-inflammatory Properties | May inhibit pro-inflammatory cytokines, suggesting utility in inflammatory diseases. |
The biological activity of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-2-yl)acetamide is thought to be mediated through several mechanisms:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing synaptic transmission and neuroprotection.
- Enzymatic Inhibition : It has shown potential to inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Antimicrobial Mechanism : The structural components may interfere with bacterial cell wall synthesis or function, contributing to its antimicrobial properties.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various biological assays:
- Antibacterial Studies : In vitro tests demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, including MRSA and E. coli .
- Neuroprotective Studies : Animal models have shown that administration of this compound resulted in reduced neuronal damage following ischemic events, indicating its potential for treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
